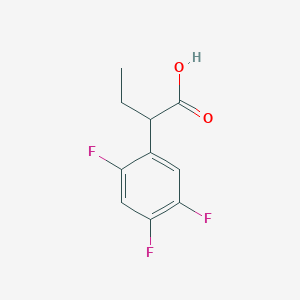

2-(2,4,5-Trifluorophenyl)butanoic acid

Description

BenchChem offers high-quality 2-(2,4,5-Trifluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,5-Trifluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

DJXSYWKHBQVAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid of immense pharmaceutical importance. It serves as the critical backbone for Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The efficacy and safety of Sitagliptin are directly tied to the precise stereochemistry of this intermediate; therefore, its enantioselective synthesis is a subject of intense research and industrial development.

This guide provides a comprehensive overview of the principal synthetic pathways developed for this molecule. It moves beyond a simple recitation of reaction steps to explore the underlying strategic decisions, mechanistic considerations, and process optimizations that characterize each approach. We will delve into biocatalytic routes that represent the cutting edge of green chemistry, highly efficient asymmetric hydrogenations that have defined large-scale manufacturing, and classical chemical methods involving chiral pool starting materials and asymmetric additions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of how this vital pharmaceutical building block is constructed.

Chapter 1: Biocatalytic Synthesis via Asymmetric Transamination

The biocatalytic approach, particularly the use of engineered transaminase (TA) enzymes, represents a landmark achievement in green chemistry and pharmaceutical manufacturing. This strategy was famously implemented by Merck and Codexis for a highly efficient, second-generation synthesis of Sitagliptin.[1]

Core Principle: Reductive Amination with Engineered Enzymes

The core of this pathway is the asymmetric conversion of a prochiral ketone, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, directly into the desired chiral amine. A transaminase enzyme facilitates this transformation by transferring an amino group from a donor molecule (like isopropylamine or benzylamine) to the ketone substrate. The enzyme's chiral active site directs the addition to create the (R)-enantiomer with exceptionally high fidelity.

The challenge, and the source of innovation, lay in developing a transaminase that could not only accept the bulky trifluorophenyl substrate but also operate under demanding industrial process conditions. Through directed evolution, a transaminase from Arthrobacter sp. was extensively engineered, incorporating 27 mutations to achieve the required activity, stability, and stereoselectivity for large-scale production.[2]

Multi-Enzyme Cascade Systems

To further enhance efficiency and overcome challenges like product inhibition, multi-enzyme cascade systems have been developed.[2][3] For instance, when using benzylamine as an amine donor, the benzaldehyde by-product can inhibit the transaminase. A cascade system can incorporate an aldehyde reductase (AHR) and a co-factor regeneration enzyme like formate dehydrogenase (FDH) to remove the inhibitory by-product and recycle the necessary cofactors, driving the reaction to completion.[2]

Workflow: General Multi-Enzyme Cascade for Sitagliptin Intermediate Synthesis

Below is a diagram illustrating a typical multi-enzyme cascade for this synthesis.

Caption: Multi-enzyme cascade for biocatalytic synthesis.

Experimental Protocol: Enzymatic Synthesis of Sitagliptin Intermediate

This protocol is a generalized representation based on published methodologies.[2][3]

-

Reaction Setup: To a temperature-controlled vessel, add Tris-HCl buffer (e.g., 200 mM, pH 8.0).

-

Reagents: Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq), the amine donor (e.g., benzylamine, 3.0 eq), and the cofactor pyridoxal 5'-phosphate (PLP, 0.5 mM).

-

Cofactor Regeneration: For cascade systems, add sodium formate (2.0 eq).

-

Enzyme Addition: Add the whole-cell biocatalysts containing the transaminase (e.g., 60 mgCDW/mL) and, if applicable, the AHR/FDH system (e.g., 60 mgCDW/mL).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the conversion by HPLC.

-

Workup: Upon completion, separate the biomass (e.g., by centrifugation). Extract the product ester from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Hydrolysis: The crude ester is then hydrolyzed (e.g., using LiOH in methanol/water) to yield the target butanoic acid.

-

Purification: The final product is isolated and purified, typically by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and drying.

| Enzyme System | Substrate Conc. | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Engineered TA (ATA117-rd11) | High Loading | 92% Yield (Sitagliptin) | >99.95% | [2] |

| TARO-Est / AHR / FDH Cascade | 100 mM | ~70% Yield | Not Reported | [2][3] |

Chapter 2: Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a powerful and widely used industrial method for installing chirality. For the synthesis of the Sitagliptin backbone, this strategy has evolved significantly, from an early-generation route involving a hydroxy-ester to a highly efficient, atom-economical process involving direct hydrogenation of an enamine.

Strategy 1: Hydrogenation of a β-Keto Ester (First-Generation Process)

Merck's first industrial synthesis involved the asymmetric hydrogenation of a β-keto ester to a chiral β-hydroxy acid.[3] This approach uses a Ruthenium-based catalyst with a chiral phosphine ligand (e.g., BINAP) to set the stereocenter. The resulting hydroxyl group then requires several further chemical steps (activation, displacement with azide, reduction) to be converted into the required amine, making the overall process lengthy.[3]

Strategy 2: Hydrogenation of a Prochiral Enamine (Improved Process)

A more advanced and convergent approach involves the direct asymmetric hydrogenation of a prochiral enamine.[4][5] In this route, the trifluorophenyl butanoic acid backbone and the heterocyclic portion of Sitagliptin are first coupled to form an enamine intermediate. This enamine is then hydrogenated using a Rhodium or Ruthenium catalyst paired with a specialized chiral ligand, such as a Josiphos-type ligand.[4][5] This step simultaneously creates the chiral center and completes the synthesis of the final drug molecule in a single, highly enantioselective transformation. This places the crucial asymmetric step at the end of the synthesis, maximizing the efficient use of the expensive chiral catalyst.

Workflow: Enamine Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a prochiral enamine.

Experimental Protocol: Asymmetric Hydrogenation of an Enamine

This protocol is a generalized representation based on published methodologies for Sitagliptin synthesis.[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the chiral catalyst precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., t-Bu JOSIPHOS) in a degassed solvent like methanol. Stir to form the active catalyst.

-

Reaction: Add a solution of the prochiral enamine substrate in methanol to the reactor.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psig H₂). Heat the reaction to the target temperature (e.g., 50°C).

-

Monitoring: Monitor the reaction for substrate consumption via HPLC or in-situ IR spectroscopy.

-

Workup: Once complete, cool the reactor and carefully vent the hydrogen pressure. The reaction mixture containing the chiral amine product can be carried forward directly.

-

Isolation: The product is typically not isolated as the free base but is converted directly to a stable salt (e.g., the phosphate salt of Sitagliptin) via the addition of phosphoric acid, which induces crystallization. The highly pure product is then collected by filtration.

| Catalyst/Ligand | Substrate | Overall Yield | Enantiomeric Excess (ee) | Reference |

| [Ru(cymene)Cl]₂ / (S)-Ts-DPEN | β-Ketoester | Lower, multi-step | Not specified for intermediate | [6] |

| Rh(I) / t-Bu JOSIPHOS | Prochiral Enamine | up to 65% (Sitagliptin) | >99.5% | [4] |

Chapter 3: Chiral Pool Synthesis via Aziridine Intermediates

The chiral pool approach leverages the stereochemistry of readily available, inexpensive natural products, such as amino acids, to construct the target molecule. For (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, strategies starting from both L-methionine and (S)-serine have been reported. Both routes converge on a key chiral aziridine intermediate, which is then opened by an organometallic trifluorophenyl nucleophile.

Core Principle: Stereospecific Ring-Opening of a Chiral Aziridine

The central transformation in these pathways is the nucleophilic ring-opening of a chiral 2-(hydroxymethyl)aziridine or a related derivative. An organometallic reagent, specifically (2,4,5-trifluorophenyl)magnesium bromide (a Grignard reagent), attacks the less-substituted carbon of the aziridine ring. This SN2-type reaction proceeds with inversion of configuration, but because the attack is at the C-H bond adjacent to the stereocenter, the original stereochemistry derived from the starting amino acid is effectively transferred to the final product.

Pathway A: Synthesis from L-Methionine

This route transforms L-methionine into a chiral N-Boc protected aziridine derivative in four steps (protection, reduction, activation of the hydroxyl group, and ring closure).[7] The key ring-opening step with the Grignard reagent introduces the trifluorophenyl group. Subsequent deprotection and oxidation of the resulting primary alcohol to a carboxylic acid furnishes the final product.[7]

Pathway B: Synthesis from (S)-Serine

A similar strategy begins with (S)-serine.[8] The amino and carboxyl groups are protected, and the side-chain hydroxyl group is converted into a leaving group. Intramolecular substitution then forms the N-protected (R)-aziridin-2-methanol. This intermediate undergoes the same crucial Grignard ring-opening reaction, followed by further functional group manipulations to yield the target β-amino acid.[8]

Synthetic Pathway Comparison: Chiral Pool Routes

Caption: Convergent chiral pool syntheses via aziridine ring-opening.

Experimental Protocol: Aziridine Ring-Opening and Subsequent Oxidation

This protocol is a generalized representation based on the L-methionine route.[7]

-

Grignard Reaction: To a solution of the chiral N-Boc aziridine derivative (1.0 eq) in an anhydrous solvent like THF, add the (2,4,5-trifluorophenyl)magnesium bromide solution dropwise at a low temperature (e.g., 0°C).

-

Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude β-amino alcohol intermediate.

-

Oxidation: Dissolve the crude alcohol in a suitable solvent system (e.g., acetonitrile, water, CCl₄). Add an oxidizing agent (e.g., a ruthenium catalyst like RuCl₃ with NaIO₄ as the co-oxidant) and stir at room temperature.

-

Workup & Purification: After the oxidation is complete, perform an appropriate workup to remove the oxidant. Purify the resulting N-Boc protected β-amino acid by column chromatography or crystallization.

-

Deprotection: The final Boc deprotection can be achieved under acidic conditions (e.g., HCl in water or an organic solvent) to yield the target compound.[9]

| Starting Material | Number of Steps | Overall Yield | Key Advantage | Reference |

| L-Methionine | 6 | 32% | Uses a common and cheap starting material. | [7] |

| (S)-Serine | 10 | 30% | Demonstrates the versatility of the aziridine strategy. | [8] |

Chapter 4: Alternative Asymmetric Strategies

Beyond the major industrial routes, several other elegant asymmetric methods have been developed, offering alternative approaches to establishing the crucial stereocenter.

Aza-Michael Addition (Conjugate Addition)

The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Recent work has demonstrated a highly enantioselective synthesis of Sitagliptin using a phase-transfer catalyst.[10][11] In this approach, a quinine-derived C(9)-urea ammonium catalyst directs the addition of a protected hydroxylamine nucleophile to an (E)-enone bearing the trifluorophenyl moiety. This key step establishes the chiral center with high enantiomeric excess (96% ee). Subsequent transformations, including a Baeyer-Villiger oxidation and deprotections, complete the synthesis.[10]

Additions to Chiral Sulfinyl Imines

This strategy employs a chiral auxiliary to direct the stereoselective addition of a nucleophile. A tert-butanesulfinyl imine is prepared from 2,4,5-trifluorophenylacetaldehyde and (R)-tert-butanesulfinamide. The addition of a titanium enolate of an acetate ester to this chiral imine proceeds with high diastereoselectivity, controlled by the sulfinyl group.[12] Subsequent removal of the sulfinyl auxiliary provides the β-amino ester with the desired (R) configuration. This method is broadly applicable to the synthesis of various β-amino acids.[12]

Chapter 5: Process Considerations and Comparative Analysis

The choice of a synthetic route for industrial production is a multi-faceted decision, balancing efficiency, cost, safety, and environmental impact.

| Synthetic Pathway | Advantages | Disadvantages | Ideal Application |

| Biocatalytic Transamination | Extremely high enantioselectivity (>99.9% ee); "Green" process (aqueous, mild conditions); Reduces waste streams; High overall yield. | Requires significant initial investment in enzyme development and evolution; Enzyme stability can be a concern. | Large-scale, dedicated manufacturing where green metrics and efficiency are paramount. |

| Asymmetric Hydrogenation | Very high throughput and efficiency; High enantioselectivity (>99% ee); Convergent route (enamine strategy). | Uses expensive and toxic heavy metal catalysts (Rh, Ru); Requires high-pressure hydrogen gas (safety concern); Ligand synthesis can be complex. | Established large-scale manufacturing where infrastructure for hydrogenation exists. |

| Chiral Pool Synthesis | Starts from inexpensive, readily available chiral materials; Avoids expensive metal catalysts for the key C-C bond formation. | Longer synthetic sequences (more steps); Lower overall yields; Can have lower atom economy. | Academic research, smaller-scale synthesis, or when avoiding specific metal catalysts is a priority. |

| Aza-Michael / Chiral Auxiliary | Employs organocatalysis or recoverable auxiliaries; Can achieve high enantioselectivity. | May require stoichiometric amounts of chiral reagents (auxiliaries); Phase-transfer catalysis can be sensitive to conditions. | Flexible synthesis of diverse analogs and for processes where metal-free catalysis is desired. |

Conclusion

The synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid showcases a remarkable evolution in synthetic organic chemistry. From classical chiral pool approaches to sophisticated asymmetric hydrogenations and culminating in the highly optimized biocatalytic transamination process, the development of these routes reflects a continuous drive for greater efficiency, sustainability, and elegance in pharmaceutical manufacturing. The transaminase-catalyzed process, in particular, stands as a benchmark for the successful application of green chemistry principles on an industrial scale, providing a cost-effective and environmentally responsible method for producing this life-saving medication. Future innovations will likely focus on developing next-generation enzymes with even broader substrate scopes and greater stability, further solidifying the role of biocatalysis in modern drug development.

References

-

Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Synthetic Organic Chemistry, Japan, 55(2), 115-125. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of beta-amino Weinreb amides. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]

-

Jie, J., & Liu, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701. [Link]

-

List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3752-3757. [Link]

-

Li, J., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Synthetic Communications, 45(10), 1225-1231. [Link]

-

Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

-

Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

-

Wang, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6335-6340. [Link]

-

Sunrise Chemical. (2024). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

-

Csatayová, K., et al. (2012). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Molecules, 17(9), 10444-10455. [Link]

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2014).

-

Chen, Y.-C., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15027–15034. [Link]

-

Contente, M. L., et al. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 20(2), 416-422. [Link]

- WO2009064476A1 - Preparation of sitagliptin intermediate. (2009).

-

Chen, Y.-C., et al. (2024). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Scribd. [Link]

- WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. (2014).

-

National Center for Biotechnology Information (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Database. [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 6. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Application Dynamics of 2-(2,4,5-Trifluorophenyl)butanoic Acid in Advanced Therapeutics and Materials

Executive Summary

As fluorinated building blocks increasingly dominate both pharmaceutical pipelines and next-generation materials, understanding the precise physicochemical tuning provided by specific structural modifications is paramount. 2-(2,4,5-Trifluorophenyl)butanoic acid represents a highly specialized node within this chemical space. Sharing the electron-deficient 2,4,5-trifluorophenyl pharmacophore with blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin[1], this compound distinguishes itself via an alpha-ethyl substituted acetic acid backbone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and dual-use applications across medicinal chemistry and perovskite photovoltaics.

Structural & Physicochemical Profiling

The strategic placement of three highly electronegative fluorine atoms on the phenyl ring fundamentally alters the electron density of the molecule. Fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity, which is critical for cellular permeability[2].

Unlike its unsubstituted precursor, 2,4,5-trifluorophenylacetic acid, the addition of the alpha-ethyl group in 2-(2,4,5-trifluorophenyl)butanoic acid introduces significant steric bulk adjacent to the carboxylate. This structural nuance increases the overall hydrophobicity and alters the pKa of the carboxylic acid due to the competing inductive electron-withdrawing effect of the fluorinated ring and the electron-donating nature of the aliphatic chain.

Quantitative Data Summary

To provide a clear comparative baseline, the physicochemical properties of 2-(2,4,5-trifluorophenyl)butanoic acid are benchmarked against its industry-standard analogs.

| Property | 2-(2,4,5-Trifluorophenyl)butanoic acid | 2,4,5-Trifluorophenylacetic acid | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |

| Molecular Formula | C10H9F3O2 | C8H5F3O2 | C10H10F3NO2 |

| Molecular Weight | 218.17 g/mol | 190.12 g/mol | 233.19 g/mol |

| CAS Number | Specialty Analog | 209995-38-0 | 936630-57-8 |

| LogP (Predicted) | ~2.9 | ~2.1 | ~1.2 |

| Key Structural Feature | Alpha-ethyl substitution | Unsubstituted alpha-carbon | Beta-amino, gamma-aryl substitution |

| Primary Application | R&D Building Block | Sitagliptin Precursor / Perovskite Additive[3] | Sitagliptin Active Pharmaceutical Intermediate[2] |

Mechanistic Causality in Synthesis: Alpha-Alkylation Protocol

Synthesizing alpha-substituted phenylalkanoic acids requires precise control over enolate chemistry. The protocol below outlines a self-validating system for the synthesis of 2-(2,4,5-trifluorophenyl)butanoic acid via the electrophilic alkylation of 2,4,5-trifluorophenylacetic acid[1].

Causality & Design: The alpha-carbon of phenylacetic acids is weakly acidic. By utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA), we selectively deprotonate the alpha-carbon without causing nucleophilic attack on the carboxylate carbon. The reaction requires strictly anhydrous conditions and cryogenic temperatures to prevent self-condensation side reactions.

Step-by-Step Methodology

-

Preparation of the Dianion:

-

Purge a flame-dried round-bottom flask with Argon.

-

Dissolve 10.0 mmol of 2,4,5-trifluorophenylacetic acid in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Mechanistic Step: Dropwise, add 22.0 mmol (2.2 eq) of LDA. Why 2.2 equivalents? The first equivalent deprotonates the carboxylic acid to form a relatively unreactive lithium carboxylate salt; the second equivalent abstracts the alpha-proton to generate the highly reactive enolate dianion.

-

-

Electrophilic Alkylation:

-

Stir for 30 minutes at -78°C to ensure complete enolate formation.

-

Add 11.0 mmol (1.1 eq) of ethyl iodide dropwise. Ethyl iodide is chosen as a highly reactive electrophile ideal for SN2 alkylation of the sterically hindered enolate.

-

In-Process Control (IPC): Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via LC-MS. The validation of this step is the complete disappearance of the starting material mass peak (m/z 189 [M-H]-).

-

-

Quenching and Workup:

-

Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification protonates the carboxylate, driving the neutral product into the organic phase.

-

Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

-

Figure 1: Alpha-alkylation workflow for 2-(2,4,5-trifluorophenyl)butanoic acid synthesis.

Application Dynamics: Medicinal Chemistry & Materials Science

The utility of the 2,4,5-trifluorophenylalkanoic acid scaffold spans two distinct, high-impact scientific domains.

Medicinal Chemistry: The DPP-4 Inhibitor Landscape

In the design of therapeutics for Type 2 Diabetes, the 2,4,5-trifluorophenyl ring is a privileged motif used to anchor molecules into the S1 hydrophobic pocket of the DPP-4 enzyme. While current commercial drugs utilize the beta-amino derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[2], the alpha-substituted 2-(2,4,5-trifluorophenyl)butanoic acid serves as a valuable R&D scaffold. The presence of the carboxylic acid functional group allows for targeted hydrogen bonding, while the trifluorinated aromatic ring enhances metabolic stability against enzymatic degradation[2]. Furthermore, Boc-protected derivatives of these butanoic acids are standard intermediates in peptide coupling workflows[4].

Materials Science: Perovskite Solar Cell Passivation

Recent breakthroughs have repurposed these pharmaceutical intermediates as critical additives in photovoltaics. 2,4,5-Trifluorophenylacetic acid acts as a highly effective bifunctional additive in perovskite solar cells[3]. The mechanism is twofold:

-

Defect Passivation: The carboxylic acid group interacts directly with uncoordinated lead (Pb) clusters, passivating deep-energy-level defects within the perovskite lattice.

-

Moisture Barrier: The highly hydrophobic trifluorobenzene moiety repels water, drastically improving the environmental stability of the solar cell.

In empirical studies, this dual action enhanced the Power Conversion Efficiency (PCE) from 22.95% to 24.56% and maintained 93.6% of its initial efficiency after 3,912 hours of air exposure[3]. By extrapolating these principles, 2-(2,4,5-trifluorophenyl)butanoic acid—with its additional alpha-ethyl group—offers even greater hydrophobicity, presenting a compelling hypothesis for superior moisture resistance in next-generation devices.

Figure 2: Dual application logic of fluorinated phenylalkanoic acids in med-chem and materials.

References

-

[4] Title: (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 2. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4,5-Trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2,4,5-Trifluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a fluorinated aromatic ring and a carboxylic acid group—it presents potential as a building block for novel therapeutic agents. This document delves into its identifiers, predicted physicochemical properties, a plausible synthetic route, and essential safety considerations.

Compound Identification and Core Data

Direct searches for a specific CAS number for 2-(2,4,5-Trifluorophenyl)butanoic acid in publicly accessible databases did not yield a dedicated entry. This suggests that the compound may not be a readily available commercial product and likely exists as a research intermediate. However, based on its chemical structure, we can deduce its fundamental identifiers.

| Identifier | Value |

| IUPAC Name | 2-(2,4,5-Trifluorophenyl)butanoic acid |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 222.17 g/mol |

| Canonical SMILES | CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |

| InChI Key | (Predicted) Based on structure |

Physicochemical Properties (Predicted)

The physicochemical properties of 2-(2,4,5-Trifluorophenyl)butanoic acid are predicted based on its structure and by drawing parallels with similar arylalkanoic acids.[1] These properties are crucial for understanding its behavior in various experimental settings.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow solid or oil | Typical for many carboxylic acids.[1] |

| Boiling Point | High, expected to be >250 °C | Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[1] |

| Melting Point | Expected to be a low-melting solid or oil | The introduction of fluorine atoms can influence the crystal lattice and melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, toluene) | The nonpolar trifluorophenyl and butyl groups reduce water solubility, while the overall structure allows for dissolution in organic solvents.[1] |

| pKa | ~4-5 | The carboxylic acid moiety is acidic. |

Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid: A Plausible Route

A viable synthetic pathway for 2-(2,4,5-Trifluorophenyl)butanoic acid can be adapted from established methods for the synthesis of 2-arylbutanoic acids. A palladium-catalyzed carbonylation of an allylarene offers a promising approach.[2][3]

Experimental Protocol: Palladium-Catalyzed Carbonylative Transformation

This protocol is based on a general procedure for the synthesis of 2-arylbutanoic acids and is adapted for the specific synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid.[3]

Step 1: Preparation of the Reaction Mixture

-

To a 15 mL reaction tube, add Palladium(II) acetate (Pd(OAc)₂, 2.8 mg, 2.5 mol%), triphenylphosphine (PPh₃, 26.2 mg, 20 mol%), and a suitable CO surrogate such as TFBen (105.0 mg, 1 mmol).

-

Purge the tube with an inert gas (e.g., nitrogen or argon).

-

Add 1-allyl-2,4,5-trifluorobenzene (0.5 mmol), formic acid (190 µL, 5 mmol), and toluene (2 mL) to the reaction tube.

Step 2: Reaction Execution

-

Quickly seal the reaction tube with a screw-top septum cap.

-

Place the sealed tube in a preheated heating block at 100 °C.

-

Allow the reaction to proceed for 20 hours with stirring.

Step 3: Work-up and Purification

-

After 20 hours, cool the reaction vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate 2-(2,4,5-Trifluorophenyl)butanoic acid.

Visualizing the Synthetic Workflow

Caption: Synthetic Pathway to 2-(2,4,5-Trifluorophenyl)butanoic acid

Safety and Handling

-

Carboxylic Acid Moiety : Carboxylic acids are generally corrosive and can cause skin and eye irritation or burns upon direct contact. Inhalation of dust or vapors may irritate the respiratory tract.

-

Fluorinated Aromatic Ring : Organofluorine compounds can have varying toxicological profiles. It is prudent to handle the compound with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Potential Applications in Research and Development

Arylalkanoic acids are a well-established class of compounds with a wide range of biological activities. Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) belong to this chemical class. The presence of a trifluorophenyl group in 2-(2,4,5-Trifluorophenyl)butanoic acid can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability and binding affinity to biological targets. This makes it an interesting candidate for:

-

Lead optimization in drug discovery: As a fragment or building block for more complex molecules.

-

Development of novel anti-inflammatory agents: The arylalkanoic acid scaffold is a known pharmacophore for anti-inflammatory activity.

-

Probing biological systems: As a tool compound to investigate the role of specific enzymes or receptors.

Conclusion

2-(2,4,5-Trifluorophenyl)butanoic acid, while not a widely cataloged compound, holds potential for scientific exploration, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its key identifiers, predicted properties, a plausible synthetic strategy, and necessary safety precautions. As with any novel compound, further experimental investigation is required to fully characterize its properties and potential applications.

References

- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).

- Li, Y., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters.

- Li, Y., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals.

- Google Patents. (n.d.). Preparation of sitagliptin intermediate.

- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2020).

- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Google Patents. (2010).

- European Patent Office. (2012).

- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).

- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- PubMed. (n.d.). [4-(3-Oxo-1,2-benzisothiazolin-2-yl)alkanoic, phenyl and phenoxyalkanoic acids: synthesis and anti-inflammatory, analgesic, and antipyretic properties].

- ResearchGate. (n.d.).

- Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids - PMC. (2007). PMC.

- Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | Journal of the American Chemical Society - ACS Publications. (2019).

- Benchchem. (n.d.). Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid.

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026). MDPI.

- Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents - Asian Publication Corporation. (n.d.).

- Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.).

- Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024).

- Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels - DSpace@MIT. (n.d.). DSpace@MIT.

- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

- Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters - PMC. (2023). PMC.

- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts.

Sources

role of 2-(2,4,5-Trifluorophenyl)butanoic acid in Sitagliptin synthesis

An In-Depth Technical Guide on the Synthesis of the Core Moiety of Sitagliptin: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, an oral antihyperglycemic agent, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[1][2] The efficacy and safety of Sitagliptin are critically dependent on the stereochemistry of its core structure, specifically the (R)-enantiomer of the β-amino acid moiety. This technical guide provides a comprehensive overview of the synthetic strategies developed to produce the key chiral intermediate, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. While the role of 2-(2,4,5-Trifluorophenyl)butanoic acid is not established in the synthesis of Sitagliptin, this guide will delve into the scientifically validated and industrially applied methods for the stereoselective synthesis of the crucial 4-(2,4,5-trifluorophenyl) substituted β-amino acid. We will explore various methodologies, including asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries, providing detailed protocols and comparative data to inform researchers and professionals in the field of drug development.

Introduction: The Significance of Chirality in Sitagliptin

The pharmacological activity of many drugs is intrinsically linked to their three-dimensional structure. In the case of Sitagliptin, the inhibitory effect on the DPP-IV enzyme is almost exclusively attributed to the (R)-enantiomer. The synthesis of enantiomerically pure Sitagliptin is therefore a primary objective in its manufacturing process to ensure optimal therapeutic effect and minimize potential off-target effects associated with the (S)-enantiomer. The central challenge in the synthesis of Sitagliptin lies in the efficient and stereocontrolled construction of the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core.

Synthetic Strategies for the Chiral β-Amino Acid Core

The synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been a subject of extensive research, leading to the development of several elegant and efficient strategies. These can be broadly categorized into three main approaches:

-

Asymmetric Hydrogenation: This method involves the stereoselective reduction of a prochiral precursor, such as an enamine or a β-keto ester, using a chiral catalyst.

-

Enzymatic Resolution: This approach utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer.

-

Chiral Auxiliaries and Organocatalysis: This strategy employs a chiral molecule to direct the stereochemical outcome of a reaction, which is later removed to yield the enantiomerically pure product.

The following sections will provide a detailed examination of these methodologies.

Asymmetric Hydrogenation

Asymmetric hydrogenation has emerged as a powerful tool for the industrial-scale synthesis of chiral molecules. In the context of Sitagliptin, this approach typically starts from a prochiral enamine or a β-keto ester derived from 2,4,5-trifluorobenzaldehyde.

One of the pioneering routes developed by Merck involved the asymmetric hydrogenation of an enamine intermediate using a rhodium-based catalyst with a chiral ferrocenyl diphosphine ligand.[3] This process achieves high enantioselectivity, affording the desired (R)-amino acid precursor in excellent yield and purity.

Another approach involves the asymmetric hydrogenation of a β-keto ester, followed by a stereochemical inversion step. For instance, the reduction of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate using a Ru-(S)-BINAP complex yields the (3S)-hydroxy ester. This is then converted to the (3R)-amino acid through a Mitsunobu reaction or other inversion chemistries.[4]

Experimental Protocol: Asymmetric Hydrogenation of an Enamine (Representative)

-

Preparation of the Enamine: The prochiral enamine is synthesized by the condensation of the corresponding β-ketoester with an ammonium source.

-

Hydrogenation: The enamine substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

A solution of the rhodium-chiral phosphine ligand complex is added.

-

The reactor is purged with hydrogen gas and pressurized to a specified pressure (e.g., 20 bar).

-

The reaction is heated to a specific temperature (e.g., 90°C) and stirred for a defined period (e.g., 18 hours).[5]

-

Work-up and Isolation: After cooling and depressurization, the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or chromatography to yield the enantiomerically enriched protected β-amino acid.

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For Sitagliptin, enzymatic resolutions have been successfully employed to separate the desired (R)-enantiomer from a racemic mixture of the β-amino acid or its ester derivative.

Lipases, for instance, can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted (R)-ester from the hydrolyzed (S)-acid.[6] Transaminases have also been utilized in a more direct approach to asymmetrically synthesize the chiral amine from a prochiral ketone.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Representative)

-

Substrate Preparation: A racemic mixture of the ethyl ester of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is prepared.

-

Enzymatic Reaction: The racemic ester is dissolved in a suitable organic solvent (e.g., isopropyl ether).

-

A lipase, such as Burkholderia cepacia lipase (PSIM), is added to the mixture along with a controlled amount of water and a base (e.g., triethylamine).[6]

-

The reaction is incubated at a specific temperature (e.g., 45°C) with stirring.

-

Separation: The reaction is monitored until approximately 50% conversion is reached. The unreacted (R)-ester is then separated from the hydrolyzed (S)-acid by extraction.

-

Hydrolysis: The isolated (R)-ester is then hydrolyzed under basic conditions to afford the desired (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Chiral Auxiliaries and Organocatalysis

The use of chiral auxiliaries provides a classical yet effective method for stereoselective synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

More recently, organocatalysis has emerged as a powerful strategy. For example, a tandem aza-Michael/hemiacetal reaction catalyzed by a chiral organocatalyst can be used to construct the chiral β-amino acid precursor with high enantioselectivity.[7][8]

Conversion to Sitagliptin

Once the enantiomerically pure (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is obtained, the final step in the synthesis of Sitagliptin is the coupling reaction with the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[9][10][11]triazolo[4,3-a]pyrazine. This is typically an amidation reaction carried out using standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).[10]

Data Presentation

| Synthetic Strategy | Key Precursor | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Enamine | [Rh(cod)Cl]₂ / Chiral Phosphine Ligand | >90% | >99% | [5] |

| Asymmetric Hydrogenation | β-Keto Ester | Ru-(S)-BINAP | High | High | [4] |

| Enzymatic Resolution | Racemic β-Amino Ester | Burkholderia cepacia Lipase (PSIM) | >48% (for R-enantiomer) | ≥99% | [6] |

| Organocatalysis | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | (S)-Diphenylprolinol-TMS | 85% | 96% | [8] |

Visualizations

Overall Synthetic Workflow for Sitagliptin

Caption: A simplified workflow for the synthesis of Sitagliptin, highlighting the two key stages.

Asymmetric Hydrogenation Pathway

Caption: Key steps in the asymmetric hydrogenation route to the Sitagliptin core.

Conclusion

The synthesis of the enantiomerically pure β-amino acid, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is the cornerstone of Sitagliptin production. While the initially queried 2-(2,4,5-Trifluorophenyl)butanoic acid is not a recognized intermediate, the field has matured to offer a variety of robust and scalable methods for the synthesis of the correct key intermediate. Asymmetric hydrogenation and enzymatic resolutions stand out as industrially viable and efficient strategies. The choice of a specific route will depend on factors such as cost, scalability, and environmental impact. This guide provides a foundational understanding of the key chemical transformations and methodologies that are crucial for the successful synthesis of this important antidiabetic drug.

References

-

Kang, S. K., Cho, G. H., Leem, H. J., Soh, B. K., Sim, J., & Suh, Y. G. (2017). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron Asymmetry, 28(1), 34-40. [Link]

-

A Novel Process For The Preparation Of Sitagliptin - QuickCompany. (n.d.). [Link]

-

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018). MDPI. [Link]

-

Preparation of sitagliptin intermediate. (2009). Eureka | Patsnap. [Link]

-

Oh, D., Lee, J., Yang, S., Jung, S. H., Kim, M., Lee, G., & Park, H.-g. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

-

Highly Enantioselective Synthesis of Sitagliptin. (n.d.). ResearchGate. [Link]

- Preparation of sitagliptin intermediate. (n.d.).

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). PMC. [Link]

-

Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. (n.d.). QuickCompany. [Link]

-

Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). PubMed. [Link]

- Sitagliptin synthesis. (n.d.).

-

3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (n.d.). ResearchGate. [Link]

-

Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). ResearchGate. [Link]

-

Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). [Link]

-

Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (2019). Green Chemistry (RSC Publishing). [Link]

- Process for the preparation of sitagliptin and its intermediates. (n.d.).

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). MDPI. [Link]

-

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). PMC - NIH. [Link]

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PMC. [Link]

-

Sitagliptin Tablets. (2024). USP-NF. [Link]

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PubMed. [Link]

-

Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. (n.d.). Organic Chemistry Portal. [Link]

-

Scheme. Synthesis of b-Amino Acid 14. (n.d.). ResearchGate. [Link]

Sources

- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]

- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 11. Preparation of sitagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Solubility and Stability of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Tarenflurbil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, also known as Tarenflurbil, is a gamma-secretase modulator that was investigated for the treatment of Alzheimer's disease.[1][2][3][4][5][6][7] Despite its promising mechanism of action, the compound ultimately failed in Phase III clinical trials, with its poor physicochemical properties, including low aqueous solubility and limited blood-brain barrier penetration, being significant contributing factors.[7][8] This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Tarenflurbil. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to understand the challenges associated with this molecule and to inform the design of future research and formulation strategies. Where specific data for Tarenflurbil is limited, information on its racemic parent compound, flurbiprofen, is provided as a relevant surrogate, with the understanding that the R-enantiomer's behavior may differ.

Introduction to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Tarenflurbil)

Tarenflurbil is a chiral molecule with the chemical formula C₁₀H₁₀F₃NO₂ and a molecular weight of approximately 253.19 g/mol .[9] It was developed as a selective amyloid-β 42 (Aβ42)-lowering agent.[6] The primary mechanism of action of Tarenflurbil involves the modulation of γ-secretase, an enzyme complex pivotal in the final step of amyloid precursor protein (APP) processing.[3][10] By allosterically binding to APP, Tarenflurbil was shown to shift the cleavage site of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides at the expense of the highly fibrillogenic and neurotoxic Aβ42 species.[4][10]

Figure 1: Tarenflurbil's modulation of γ-secretase activity on APP.

Despite its targeted mechanism, the clinical development of Tarenflurbil was hampered by its challenging physicochemical properties, most notably its poor aqueous solubility. This guide will delve into the specifics of its solubility and stability, providing a foundation for understanding its behavior in various experimental and formulation contexts.

Physicochemical Properties and Solubility Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the known properties of Tarenflurbil.

| Property | Value | Source |

| Chemical Name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | [9][11][12][13][14] |

| Common Name | Tarenflurbil | [15][16] |

| CAS Number | 936630-57-8 | [9][11] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [9][11] |

| Molecular Weight | 253.19 g/mol | [9] |

| Appearance | White to off-white solid | [13] |

| Melting Point | Not explicitly reported for Tarenflurbil. The racemate, flurbiprofen, has a reported melting point of 110-112 °C. | [17] |

Solubility Data

The solubility of Tarenflurbil is a critical parameter influencing its dissolution rate and subsequent bioavailability. Available data indicates that it is a poorly water-soluble compound.

| Solvent | Solubility | Temperature | Source |

| Aqueous Buffer (PBS, pH 7.2) | ~0.9 mg/mL | Not Specified | [1] |

| DMSO | ~2 mg/mL | Not Specified | |

| Ethanol | Soluble to 100 mM | Not Specified | [18][19] |

| DMF | ~25 mg/mL | Not Specified | [1] |

The limited aqueous solubility of Tarenflurbil presents a significant challenge for oral formulation development. To overcome this, various formulation strategies for its parent compound, flurbiprofen, have been explored, including the use of co-solvents, cyclodextrins, and solid dispersions.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5][6][20][21]

Objective: To determine the equilibrium solubility of Tarenflurbil in various aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Materials:

-

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Tarenflurbil)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Tarenflurbil to a known volume of each buffer in separate, sealed glass vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium.[6]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered samples with an appropriate mobile phase and analyze the concentration of dissolved Tarenflurbil using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH value.

Figure 2: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation.[18][20] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8][26]

3.1.1. Hydrolytic Degradation

-

Acidic and Basic Conditions: Flurbiprofen has been shown to undergo hydrolysis under both acidic and basic conditions, although it is relatively stable.[24][25] The amide bond in Tarenflurbil is also susceptible to hydrolysis under vigorous acidic or basic conditions.[25]

-

Neutral Conditions: Stability in neutral aqueous solutions is also a key parameter to evaluate.

3.1.2. Oxidative Degradation

-

Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidative degradation products. For flurbiprofen, this can involve hydroxylation of the aromatic rings.[]

3.1.3. Photodegradation

-

Flurbiprofen is known to be photolabile, and exposure to UV light can lead to photodegradation.[1][3] The primary photochemical reactions for flurbiprofen include esterification and decarboxylation.[1] It is highly probable that Tarenflurbil exhibits similar photosensitivity.

3.1.4. Thermal Degradation

-

Thermal stress can induce degradation, and the extent of degradation is temperature-dependent. Studies on flurbiprofen have investigated its thermal behavior, showing a sharp melting endotherm.[14][28][29]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of Tarenflurbil under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

Tarenflurbil

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

HPLC-grade water, acetonitrile, and methanol

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Tarenflurbil in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).

-

Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80 °C).

-

Photodegradation: Expose the drug substance in solution and as a solid to light in a photostability chamber according to ICH Q1B guidelines.[23]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC-PDA method.

-

Data Evaluation: Monitor the decrease in the peak area of the parent drug and the formation of any degradation products. The PDA detector will help in assessing peak purity.

Figure 3: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21][26] High-performance liquid chromatography (HPLC) with UV or PDA detection is the most common technique for developing SIMs.[7][25][30][31][32][33]

Key Considerations for Method Development

-

Column Selection: A C18 column is a common starting point for the analysis of non-polar to moderately polar compounds like Tarenflurbil.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the acidic Tarenflurbil molecule.

-

Detection Wavelength: The UV detection wavelength should be chosen at the λmax of Tarenflurbil to ensure maximum sensitivity.

-

Gradient Elution: A gradient elution program is often necessary to separate the parent drug from its degradation products, which may have a wide range of polarities.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[2][4][10][22][23]

Example HPLC Method for Flurbiprofen (Adaptable for Tarenflurbil)

The following is an example of an HPLC method for flurbiprofen that could serve as a starting point for developing a stability-indicating method for Tarenflurbil.[30][31][33]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (pH adjusted to 3.0) B: Acetonitrile |

| Gradient | A time-based gradient from a lower to a higher percentage of acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 247 nm |

| Injection Volume | 20 µL |

Note: This method would need to be optimized and validated specifically for Tarenflurbil and its degradation products.

Conclusion

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Tarenflurbil) is a molecule of significant interest in the field of Alzheimer's disease research due to its targeted mechanism of action. However, its development was ultimately unsuccessful, in large part due to its challenging physicochemical properties, particularly its poor aqueous solubility. This technical guide has synthesized the available information on the solubility and stability of Tarenflurbil, providing researchers with a consolidated resource.

The data clearly indicates that Tarenflurbil is a poorly water-soluble compound, necessitating the use of formulation strategies to enhance its dissolution. While detailed stability data for Tarenflurbil is scarce, information from its parent compound, flurbiprofen, suggests potential degradation pathways including hydrolysis, oxidation, and photodegradation.

For scientists and professionals working with Tarenflurbil or similar molecules, a thorough understanding of these solubility and stability challenges is paramount. The protocols and information provided in this guide offer a framework for conducting further investigations and for the rational design of formulations and analytical methods to support future research endeavors.

References

- BenchChem. (2025).

- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.

- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- IntuitionLabs. (2026, March 2). ICH Q2(R2)

- Myriad Genetics, Inc. (2008, June 11).

- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

- Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705.

- Aminu, N., Chan, S.-Y., & Toh, S.-M. (2018). Development and validation of a stability-indicating HPLC-UV method for the simultaneous determination of flurbiprofen and triclosan in dental nanogel formulations. Journal of Physical Science, 29(Suppl. 1), 1–7.

- Xia, W. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. Journal of Alzheimer's Disease, 31(4), 685–696.

- Singh, S., Kumar, V., & Singh, M. (2010). Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences, 72(4), 455–461.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Imbimbo, B. P. (2009). Why did tarenflurbil fail in Alzheimer's disease? Current Alzheimer Research, 6(6), 507–511.

- YouTube. (2025, September 20).

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Neurology Today. (2009). In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease. Neurology Today, 9(24), 1, 8–9.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Eriksson, J., & Eriksson, L. A. (2009). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. Diva-portal.org.

- Eriksson, J., & Eriksson, L. A. (2025, August 6). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen.

- Aminu, N., Chan, S. Y., & Toh, S. M. (2018, February 25). (PDF) Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations.

- CymitQuimica. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. CymitQuimica.

- PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. PubChem.

- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8.

- Khan, A., Iqbal, Z., Ahmad, L., Nasir, F., Khan, A., & Shah, Y. (2014).

- Molkem. (n.d.). (R)-3-amino-4-(2,4,5-trifluorophenyl)

- ChemicalBook. (2025, July 16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. ChemicalBook.

- Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. Sigma-Aldrich.

- Kumar, S., & Singh, S. K. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

- DergiPark. (2022, June 23).

- BOC Sciences. (n.d.). Flurbiprofen and Impurities. BOC Sciences.

- Deveau, L. M., Massé, A., & Tufenkji, N. (2015).

- Fowler, C. J., Janson, U., Johnson, R. M., Wahlström, G., Stenström, A., & Norström, A. (1999). Inhibition of anandamide hydrolysis by the enantiomers of ibuprofen, ketorolac, and flurbiprofen. Archives of Biochemistry and Biophysics, 362(2), 191–196.

- Khan, A., Iqbal, Z., Ahmad, L., Nasir, F., Khan, A., & Shah, Y. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Brazilian Journal of Pharmaceutical Sciences, 50(1), 191–200.

- Khan, M. S., & Akhter, S. (2018). Flurbiprofen conjugates based on hydroxyethylcellulose: Synthesis, characterization, pharmaceutical and pharmacological applications. Arabian Journal of Chemistry, 11(8), 1334–1344.

- ResearchGate. (n.d.). Effect of heating and cooling treatments on flurbiprofen: Step I, 20 ̊....

- Abcam. (n.d.). (R)-Flurbiprofen (Tarenflurbil), gamma-secretase inhibitor (CAS 51543-40-9). Abcam.

- ChemicalBook. (n.d.). Flurbiprofen | 5104-49-4. ChemicalBook.

- SciELO. (2013). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. SciELO.

- ResearchGate. (n.d.). Results of disintegration studies of different brands of flurbiprofen 100 mg film coated tablets.

- Gawroński, J., Kwit, M., & Wzorek, Z. (2021).

- MedChemExpress. (n.d.). Tarenflurbil ((R)-Flurbiprofen) | Enantiomer of Flurbiprofen. MedChemExpress.

- Kim, D. W., Kim, J. Y., Kim, J. H., Yong, C. S., & Choi, H. G. (2018).

- PubChem. (n.d.). Tarenflurbil. PubChem.

- Sigma-Aldrich. (n.d.). Tarenflurbil ≥98% (HPLC). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations - Journal of Physical Science [jps.usm.my]

- 8. onyxipca.com [onyxipca.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 13. tandfonline.com [tandfonline.com]

- 14. Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool | PLOS One [journals.plos.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. (R)-Flurbiprofen (Tarenflurbil), gamma-secretase inhibitor (CAS 51543-40-9) | Abcam [abcam.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 22. mastercontrol.com [mastercontrol.com]

- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 24. ijpsonline.com [ijpsonline.com]

- 25. akjournals.com [akjournals.com]

- 26. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. scielo.br [scielo.br]

- 30. researchgate.net [researchgate.net]

- 31. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. dergipark.org.tr [dergipark.org.tr]

- 33. scielo.br [scielo.br]

A Technical Guide to the Spectroscopic Characterization of 2-(2,4,5-Trifluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-(2,4,5-Trifluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its key spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related fluorinated phenylalkanoic acids.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of a novel chemical entity is fundamental to understanding its chemical behavior and biological activity. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of a compound. For a molecule such as 2-(2,4,5-Trifluorophenyl)butanoic acid, a thorough spectroscopic analysis is crucial to confirm its identity, purity, and stereochemistry, which are critical parameters in the drug development pipeline. The presence of a trifluorinated phenyl ring and a chiral center in its structure gives rise to distinct spectroscopic signatures that can be deciphered through a combination of NMR, IR, and MS.

This guide will systematically explore the expected spectroscopic data for 2-(2,4,5-Trifluorophenyl)butanoic acid, providing a detailed, field-proven interpretation of the anticipated spectra.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-(2,4,5-Trifluorophenyl)butanoic acid.

Figure 1. Chemical structure of 2-(2,4,5-Trifluorophenyl)butanoic acid.

Key structural features that will influence the spectroscopic data include:

-

Aromatic Ring: The 2,4,5-trifluorophenyl group with two aromatic protons.

-

Butanoic Acid Chain: A four-carbon chain with a carboxylic acid functional group.

-

Chiral Center: The carbon atom at the second position (C2) of the butanoic acid chain, bonded to the phenyl ring, a hydrogen, a carboxyl group, and an ethyl group.

-

Fluorine Atoms: The three fluorine atoms will exhibit spin-spin coupling with adjacent protons and carbon atoms in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(2,4,5-Trifluorophenyl)butanoic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[1] |

| ~7.0-7.3 | multiplet | 1H | Ar-H | Aromatic protons are in the downfield region. The complex splitting pattern arises from coupling to the adjacent aromatic proton and fluorine atoms. |

| ~6.8-7.1 | multiplet | 1H | Ar-H | Similar to the other aromatic proton, its chemical shift and multiplicity are determined by the surrounding substituents. |

| ~3.6 | triplet | 1H | CH(COOH) | This methine proton is adjacent to the electron-withdrawing phenyl and carboxyl groups, causing a downfield shift. It will be split into a triplet by the adjacent methylene protons. |

| ~1.8-2.0 | multiplet | 2H | CH₂CH₃ | The methylene protons are diastereotopic due to the adjacent chiral center, potentially leading to a complex multiplet. They will be coupled to both the methine and methyl protons. |

| ~0.9 | triplet | 3H | CH₂CH ₃ | The terminal methyl protons are expected to be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene protons.[2] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,4,5-Trifluorophenyl)butanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a tetramethylsilane (TMS) internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine atoms will cause C-F coupling, which can be observed as splitting of the carbon signals.

Table 2: Predicted ¹³C NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |